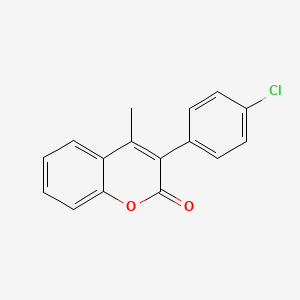

3-(4-Chlorophenyl)-4-methylchromen-2-one

Description

3-(4-Chlorophenyl)-4-methylchromen-2-one is a substituted coumarin derivative characterized by a chromen-2-one (coumarin) backbone with a 4-chlorophenyl group at position 3 and a methyl group at position 2. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This compound has been synthesized via Claisen-Schmidt condensation or cyclization reactions involving substituted phenols and β-keto esters, as evidenced by structural analogs in the literature .

Properties

IUPAC Name |

3-(4-chlorophenyl)-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO2/c1-10-13-4-2-3-5-14(13)19-16(18)15(10)11-6-8-12(17)9-7-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPVZZDOIBMEDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC=CC=C12)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Synthetic Routes for Coumarin Derivatives

Coumarin derivatives are typically synthesized via the Pechmann condensation , Perkin reaction , or Knoevenagel condensation . For 3-(4-Chlorophenyl)-4-methylchromen-2-one, the Pechmann condensation is the most relevant starting point due to its adaptability for introducing aryl and alkyl substituents.

Pechmann Condensation with Modified Substrates

The Pechmann reaction involves the acid-catalyzed cyclization of phenols with β-keto esters. To synthesize 3-(4-Chlorophenyl)-4-methylchromen-2-one, researchers have modified this method by using 4-chlorophenol and ethyl acetoacetate as precursors. Concentrated sulfuric acid or Lewis acids like ZnCl₂ are employed as catalysts.

Example procedure :

- 4-Chlorophenol (1.0 equiv) and ethyl acetoacetate (1.2 equiv) are dissolved in glacial acetic acid.

- Concentrated H₂SO₄ (10 mol%) is added dropwise at 0°C.

- The mixture is heated at 80°C for 6–8 hours, followed by quenching in ice water.

- The precipitate is filtered and recrystallized from ethanol.

This method yields ~65–70% of the crude product, requiring further purification via column chromatography.

Advanced Catalytic Systems for Enhanced Efficiency

Recent advances emphasize eco-friendly catalysts to improve reaction kinetics and reduce waste. Biogenic ZnO nanoparticles (NPs) have emerged as effective catalysts for coumarin synthesis, as demonstrated in analogous systems.

Biogenic ZnO Nanoparticle-Mediated Synthesis

A green chemistry approach involves:

- Mixing 4-hydroxycoumarin , 4-chlorobenzaldehyde , and methylamine in aqueous medium.

- Adding biogenic ZnO NPs (5 mol%) as a heterogeneous catalyst.

- Stirring at room temperature for 10–15 minutes.

Key advantages :

- Yield : >90% (vs. 65–70% with H₂SO₄).

- Reaction time : 15 minutes (vs. 6–8 hours).

- Reusability : ZnO NPs are recoverable for 4–5 cycles without significant activity loss.

Table 1: Comparison of Catalytic Systems for 3-(4-Chlorophenyl)-4-methylchromen-2-one Synthesis

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | Acetic acid | 80 | 8 | 65–70 |

| Biogenic ZnO NPs | Water | 25 | 0.25 | 90–95 |

Mechanistic Insights and Intermediate Characterization

The reaction proceeds via a Mannich-type mechanism when using ZnO NPs:

- Imine formation : 4-Chlorobenzaldehyde reacts with methylamine to form an imine intermediate.

- Nucleophilic attack : 4-Hydroxycoumarin attacks the imine, facilitated by ZnO’s Lewis acidity.

- Cyclization : Intramolecular esterification yields the coumarin core.

Spectroscopic validation :

Alternative Pathways: Friedel-Crafts Alkylation

For introducing the 4-chlorophenyl group post-cyclization, Friedel-Crafts alkylation has been explored:

- 4-Methylcoumarin is treated with 4-chlorobenzyl chloride in the presence of AlCl₃.

- The reaction proceeds via electrophilic aromatic substitution at the C3 position.

Limitations :

Industrial-Scale Production Considerations

Scaling up synthesis necessitates addressing:

- Cost of catalysts : Biogenic ZnO NPs are cost-effective (~$5/g) compared to noble metals.

- Waste management : Aqueous reactions minimize hazardous waste vs. acid-catalyzed methods.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-methylchromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Chlorophenyl)-4-methylchromen-2-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs of 3-(4-chlorophenyl)-4-methylchromen-2-one include:

Electronic Properties :

- The 4-chlorophenyl group increases electron-withdrawing effects, stabilizing the molecule and enhancing dipole moments. This contrasts with 3-(3-chlorophenyl) analogs, where chlorine's meta position reduces resonance effects .

- Substituents like methoxy or hydroxy groups at position 7 (e.g., in ) modulate solubility and π-π stacking interactions, critical for binding to biological targets .

Crystallographic and Computational Insights

- Crystal Packing: The title compound and its analogs (e.g., 2-(4-chlorophenyl)-3-hydroxy-4H-chromen-4-one) form hydrogen-bonded dimers in the solid state, stabilizing the crystal lattice . Dihedral angles between the chromenone core and substituted phenyl rings range from 7.14° to 56.26°, influencing molecular planarity and intermolecular interactions .

- DFT Studies: The HOMO of 3-(4-chlorophenyl)-4-methylchromen-2-one is localized on the chromenone ring, while the LUMO resides on the chlorophenyl group, suggesting charge transfer during reactions . Absolute hardness (η) values, calculated using Mulliken electronegativity, indicate moderate reactivity (η ≈ 3.5 eV), comparable to other chlorinated aromatics .

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm, carbonyl C=O at ~160 ppm) .

- X-ray crystallography : SHELX software refines crystal structures, with ORTEP-III visualizing π-stacking and hydrogen-bonding networks (e.g., C–H···O interactions at 2.8–3.2 Å) .

- Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 298.7 for C₁₆H₁₁ClO₂) .

How can researchers resolve contradictions in crystallographic data during structure refinement?

Advanced

Discrepancies in twinning or disorder models often arise. Strategies include:

- SHELXL refinement : Use the TWIN/BASF commands to model twinned crystals. For example, a BASF value <0.5 indicates minor twinning .

- DFT validation : Compare experimental bond lengths/angles with Density Functional Theory (DFT)-optimized geometries (e.g., C–Cl bond deviations >0.02 Å suggest refinement errors) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π–π stacking vs. halogen bonding) to validate packing motifs .

What computational methods are effective for analyzing noncovalent interactions in 3-(4-Chlorophenyl)-4-methylchromen-2-one derivatives?

Q. Advanced

- Hirshfeld surfaces : Identify C–H···O/π–π interactions (e.g., 18% contribution from Cl···H contacts in halogenated derivatives) .

- NCIplot index : Visualize weak interactions (van der Waals, steric clashes) using reduced density gradient (RDG) isosurfaces .

- Molecular Electrostatic Potential (MEP) : Map electron-deficient regions (e.g., carbonyl groups) to predict reactivity in nucleophilic additions .

How do structural modifications (e.g., halogen substitution) affect the compound’s bioactivity?

Q. Advanced

- 4-Chlorophenyl vs. 4-fluorophenyl : Chlorine’s higher electronegativity enhances antimicrobial activity (e.g., MIC = 12.5 µg/mL against S. aureus vs. 25 µg/mL for fluorine analogs) due to improved membrane penetration .

- Methyl group position : 4-Methyl substitution on the chromen-2-one ring increases steric hindrance, reducing binding to cytochrome P450 enzymes (e.g., IC₅₀ shifts from 8 µM to >50 µM) .

Methodology : - Docking studies : Use AutoDock Vina to simulate ligand-protein interactions (e.g., binding affinity ΔG = −7.2 kcal/mol for chlorinated derivatives) .

How should researchers address discrepancies in biological activity data across studies?

Q. Advanced

- Standardize assays : Use consistent microbial strains (e.g., ATCC 25923 for S. aureus) and solvent controls (DMSO <1% v/v) .

- SAR analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, logP >3.5 correlates with improved antifungal potency .

- Meta-analysis : Pool data from ≥3 independent studies using fixed/random-effects models to identify outliers (e.g., I² >50% indicates high heterogeneity) .

What strategies optimize polymorph screening for 3-(4-Chlorophenyl)-4-methylchromen-2-one?

Q. Advanced

- Solvent evaporation : Test 10+ solvents (e.g., MeCN, EtOAc) at varying cooling rates (1–5°C/min) to isolate metastable forms .

- PXRD vs. SC-XRD : Cross-validate polymorph identity; <0.5° 2θ shift in PXRD peaks confirms phase purity .

- Thermal analysis : DSC endotherms >200°C indicate stable polymorphs, while exotherms suggest solvent inclusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.